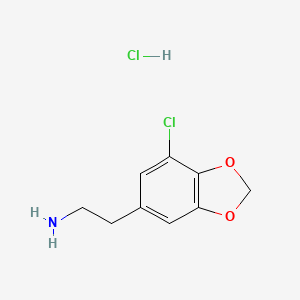

2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride

Description

2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine hydrochloride (CAS: 1653-64-1) is a substituted phenethylamine derivative with a 1,3-benzodioxole core and a chloro substituent at the 7-position. Its molecular formula is C₉H₁₂ClNO₂, with a molecular weight of 201.65 g/mol . This compound is a pharmaceutical intermediate, notably used in synthesizing alkaloids like berberine and dopamine derivatives . It exists as a white crystalline solid, soluble in polar solvents such as water and ethanol .

Properties

IUPAC Name |

2-(7-chloro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-6(1-2-11)4-8-9(7)13-5-12-8;/h3-4H,1-2,5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSYZUXQCOHXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)CCN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.

Chlorination: The benzodioxole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Attachment of Ethanamine Group: The chlorinated benzodioxole is reacted with ethylenediamine under controlled conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves the use of automated systems for the addition of reagents and monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

Modulate Receptors: Interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

Induce Apoptosis: Trigger programmed cell death in certain cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound’s closest analogs include substituted benzodioxoles, benzoxazoles, and indole derivatives. Key structural differences lie in the heterocyclic core and substituent patterns:

Key Observations :

- Core Heterocycles : The benzodioxole ring in the target compound provides electron-rich aromaticity, contrasting with the benzoxazole's nitrogen-oxygen heterocycle and indole's fused pyrrole ring .

- Substituent Effects : Chlorine at position 7 (benzodioxole) vs. 5 (benzoxazole) alters steric and electronic profiles. Methyl groups (e.g., 5-CH₃ in benzoxazole derivatives) enhance lipophilicity .

- Molecular Weight : Diphenhydramine HCl has a higher molecular weight due to its bulky diphenylmethoxy group, impacting bioavailability and blood-brain barrier penetration .

Pharmacological and Functional Comparisons

Target Interactions

- HSP90 Inhibition: Tryptamine derivatives (e.g., 2-(5-ethyl-1H-indol-3-yl)ethanamine HCl) bind to HSP90 via hydrogen bonds with GLU527 and TYR604, critical for anti-cancer activity .

- Fluorescent Applications : Benzoxazole derivatives (e.g., 2-(6-chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine HCl) are used as X-ray diffraction probes and fluorescent dyes due to their rigid, planar structures .

Biological Activity

2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of psychoactive effects and interactions with neurotransmitter systems. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to present a comprehensive overview.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C9H10ClNO2

- Molecular Weight : 201.64 g/mol

- CAS Number : 43143799

Research indicates that compounds similar to 2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine interact with various neurotransmitter systems. Notably, they may exhibit affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and hallucinogenic effects. This interaction suggests a potential role in modulating psychological states and behaviors.

Neuropharmacological Effects

Studies have shown that derivatives of benzodioxole compounds can influence neuropharmacological pathways. For instance:

- Psychoactive Effects : Compounds related to 2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine have been associated with psychoactive effects similar to those of classic hallucinogens. They may induce alterations in perception and cognition by acting on serotonin receptors .

Selectivity and Potency

The selectivity for specific kinases and receptors is critical for determining the therapeutic potential of this compound. Research highlights:

- Selectivity for Src Family Kinases (SFKs) : Compounds in this class have demonstrated high selectivity for SFKs over other kinases, suggesting a targeted mechanism that could minimize side effects while maximizing therapeutic efficacy .

Clinical Evaluations

Clinical evaluations of similar compounds have provided insights into their pharmacokinetics and safety profiles:

- Study on AZD0530 : A related compound exhibited excellent pharmacokinetics with a half-life of approximately 40 hours and demonstrated significant antitumor activity in preclinical models . This suggests that 2-(7-Chloro-1,3-benzodioxol-5-yl)ethanamine could have similar therapeutic implications.

- Toxicological Assessments : Research has indicated that certain benzodioxole derivatives may pose risks of hepatotoxicity and oxidative stress, necessitating careful evaluation during development .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.